benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, benzyl groups, and a dimethylamino methylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine derivatives: Similar in structure but may have different functional groups.
Pyrrolidine-based compounds: Share the pyrrolidine ring but differ in substituents.
Dimethylamino methylene compounds: Contain the dimethylamino methylene moiety but vary in other structural aspects.
Uniqueness
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C22H22N2O4 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
benzyl (2S,4E)-2-benzyl-4-(dimethylaminomethylidene)-3,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-23(2)14-18-20(25)19(13-16-9-5-3-6-10-16)24(21(18)26)22(27)28-15-17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3/b18-14+/t19-/m0/s1 |
InChI-Schlüssel |
HINSOEOVACUHKE-ZSFFSCSXSA-N |
Isomerische SMILES |
CN(C)/C=C/1\C(=O)[C@@H](N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C=C1C(=O)C(N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.